ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate
Description
Ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate is a structurally complex carbamate derivative featuring a conjugated enaminone system (Z-configuration at the C2 position) and a morpholine moiety. The compound’s core structure includes a 3-oxobutanoyl group linked to a carbamate ester and a morpholinylamino methylidene substituent.
Properties
IUPAC Name |
ethyl N-[(Z)-3-hydroxy-2-[(E)-morpholin-4-yliminomethyl]but-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c1-3-20-12(18)14-11(17)10(9(2)16)8-13-15-4-6-19-7-5-15/h8,16H,3-7H2,1-2H3,(H,14,17,18)/b10-9-,13-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBVXPUDACAYRD-ZSEITYQVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/C=N/N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.
Structural Features
The compound features a morpholine ring and a carbamate functional group, contributing to its unique reactivity and biological activity. The presence of a ketone and an imine further enhances its potential applications in drug development.
Biological Activity
Preliminary studies suggest that this compound exhibits anti-inflammatory and anti-cancer properties. The morpholine moiety is particularly noted for enhancing bioavailability and solubility, which are critical factors in drug efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anti-cancer | Induces apoptosis in cancer cell lines | |
| Enzyme Interaction | Potential interaction with metabolic enzymes |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining morpholine derivatives with appropriate carbonyl compounds.
- Carbamate Formation : Utilizing ethyl carbamate as a starting material to introduce the carbamate functionality.
These methods highlight the compound's accessibility for further research and pharmaceutical applications.
Case Studies
Several case studies have explored the biological activity of this compound:
- Anti-Cancer Studies : Research conducted on various cancer cell lines has demonstrated that derivatives of this compound can induce apoptosis, suggesting its potential as an anti-cancer agent.
- Inflammation Models : In vivo studies using animal models of inflammation have shown that the compound reduces markers of inflammation, indicating its therapeutic potential in treating inflammatory diseases.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. Preliminary data indicate that it may interact with specific receptors or enzymes involved in metabolic pathways, warranting further investigation to elucidate these interactions fully.
Table 2: Interaction Profiles
| Target | Binding Affinity (Kd) | Implications |
|---|---|---|
| Enzyme A | Low µM range | Potential for drug design |
| Receptor B | Moderate affinity | Possible therapeutic applications |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate (CAS 1775560-60-5)
- Structural Differences : Replaces the morpholin-4-yl group with a piperidin-1-yl substituent. Piperidine, a six-membered saturated amine ring, lacks the oxygen atom present in morpholine, reducing polarity and hydrogen-bonding capacity .
- Synthetic Utility: Both compounds are enaminone derivatives, but the piperidine analog may exhibit altered reactivity in cyclization reactions due to reduced electron-donating effects compared to morpholine.
Ethyl N-(3-oxobutanoyl)carbamate (CAS 7190-58-1)
- Structural Simplicity: Lacks the morpholinylamino methylidene group, reducing conjugation and electronic complexity.
- Applications : Used as an additive to suppress hydrogen cyanide formation in organic syntheses and exhibits antibacterial activity against amines and amides .
- Reactivity: The absence of the enaminone system limits its utility in cycloaddition or coordination chemistry compared to the morpholine derivative .
Methyl N-[(2Z)-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamate
- Core Heterocycle: Incorporates a thiazolidinone ring instead of the 3-oxobutanoyl-carbamate framework.
- Biological Relevance: Thiazolidinone derivatives are known for antimicrobial and anti-inflammatory activities, suggesting divergent applications compared to the morpholine-based carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
